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molecular formula C7H3Cl2FO2 B1591831 3,5-Dichloro-4-fluorobenzoic acid CAS No. 98191-30-1

3,5-Dichloro-4-fluorobenzoic acid

Cat. No. B1591831
M. Wt: 209 g/mol
InChI Key: CRRHVMZOOBWYRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04866078

Procedure details

Potassium carbonate (36 g, 0.26 mol) was added to a stirred mixture of 3,5-dichloro-4-fluorobenzoic acid (27.6 g, 0.13 mol), ethyl iodide (41.2 g- 0.26 moles) and dry dimethylformamide (300 ml) under nitrogen. The reaction was heated to 80° C. for 6 hours. The dimethylformamide was removed in vacuo and the residue treated with water (200 ml) acidified with dilute hydrochloric acid and extracted with ethylacetate (2×250 ml). The organic layer was washed with water, dried over magnesium sulphate and evaporated in vacuo, to give an orange oil which was purified by chromatography on silica, using a 4:1 mixture of petrol and diethylether as eluent. The pink oil obtained crystallised on standing, and washing with ice-cold 40-60 petrol gave white crystals of ethyl 3,5-dichloro-4-fluorobenzoate (29 g).
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[Cl:7][C:8]1[CH:9]=[C:10]([CH:14]=[C:15]([Cl:18])[C:16]=1[F:17])[C:11]([OH:13])=[O:12].[CH2:19](I)[CH3:20]>CN(C)C=O>[Cl:7][C:8]1[CH:9]=[C:10]([CH:14]=[C:15]([Cl:18])[C:16]=1[F:17])[C:11]([O:13][CH2:19][CH3:20])=[O:12] |f:0.1.2|

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
27.6 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(C1F)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)I
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dimethylformamide was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue treated with water (200 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate (2×250 ml)
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an orange oil which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica
ADDITION
Type
ADDITION
Details
a 4:1 mixture of petrol and diethylether as eluent
CUSTOM
Type
CUSTOM
Details
The pink oil obtained
CUSTOM
Type
CUSTOM
Details
crystallised
WASH
Type
WASH
Details
washing with ice-cold 40-60 petrol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)OCC)C=C(C1F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 29 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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